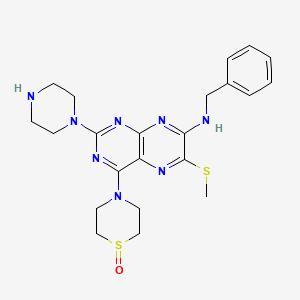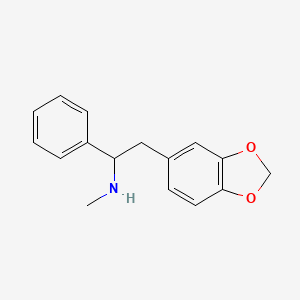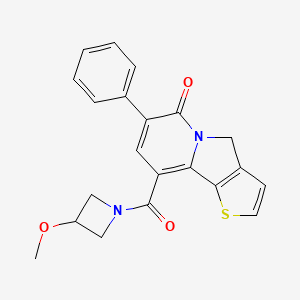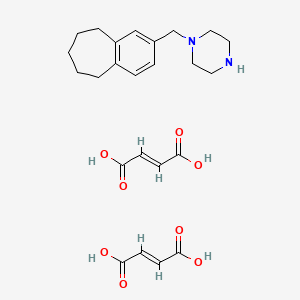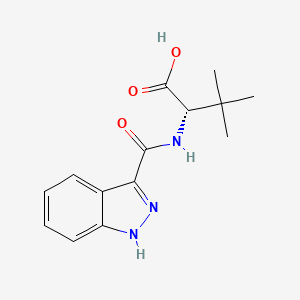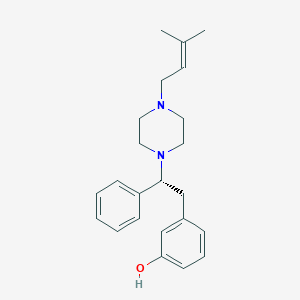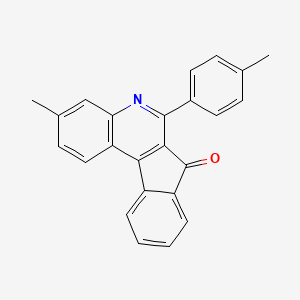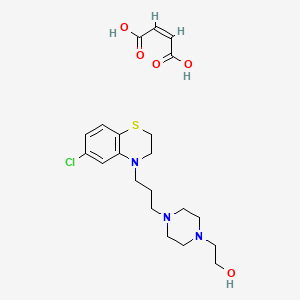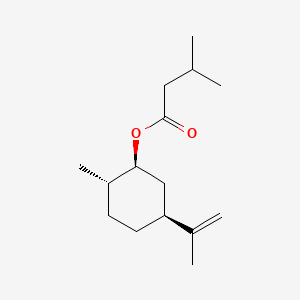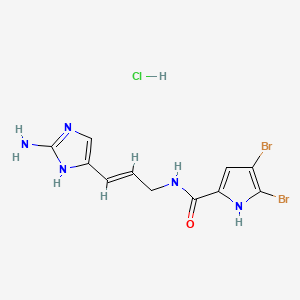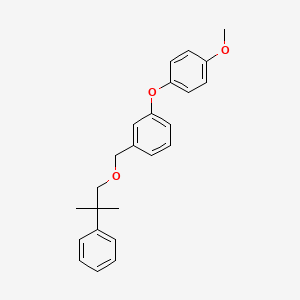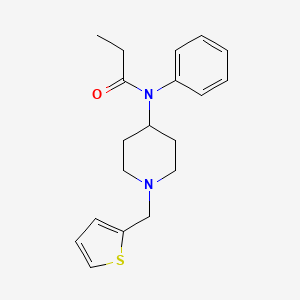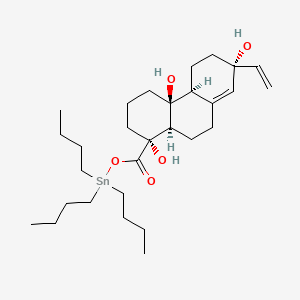
Einecs 306-138-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes for Einecs 306-138-0 involve the reaction of tributylstannyl chloride with the appropriate phenanthrene derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Einecs 306-138-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin derivatives.
Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. Major products formed from these reactions include various organotin compounds and phenanthrene derivatives .
Aplicaciones Científicas De Investigación
Einecs 306-138-0 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Einecs 306-138-0 involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .
Comparación Con Compuestos Similares
Einecs 306-138-0 can be compared with other organotin compounds such as tributyltin chloride and tributyltin oxide. While these compounds share similar chemical structures and properties, this compound is unique due to its specific phenanthrene derivative, which imparts distinct chemical and biological activities. Similar compounds include:
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dichloride
These compounds are used in similar applications but differ in their reactivity and biological effects .
Propiedades
Número CAS |
96446-11-6 |
|---|---|
Fórmula molecular |
C29H50O5Sn |
Peso molecular |
597.4 g/mol |
Nombre IUPAC |
tributylstannyl (1R,4aS,4bS,7R,10aR)-7-ethenyl-1,4a,7-trihydroxy-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C17H24O5.3C4H9.Sn/c1-2-15(20)9-6-12-11(10-15)4-5-13-16(12,21)7-3-8-17(13,22)14(18)19;3*1-3-4-2;/h2,10,12-13,20-22H,1,3-9H2,(H,18,19);3*1,3-4H2,2H3;/q;;;;+1/p-1/t12-,13+,15-,16-,17+;;;;/m0..../s1 |
Clave InChI |
IZDZOMIUSQGTSC-GJKSXTFYSA-M |
SMILES isomérico |
CCCC[Sn](CCCC)(CCCC)OC(=O)[C@]1(CCC[C@]2([C@H]1CCC3=C[C@@](CC[C@@H]32)(C=C)O)O)O |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1(CCCC2(C1CCC3=CC(CCC32)(C=C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


